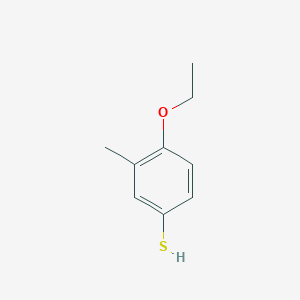

4-Ethoxy-3-methylbenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-3-10-9-5-4-8(11)6-7(9)2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFPBRRLSUFXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 3 Methylbenzenethiol

Electrophilic Aromatic Substitution Reactions of Ethoxy- and Methyl-Substituted Benzene (B151609) Systems

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The mechanism typically involves a two-step process: initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the rapid loss of a proton to restore aromaticity. msu.edulibretexts.orgmasterorganicchemistry.com The reactivity and orientation of these substitutions are profoundly influenced by the substituents already present on the benzene ring. msu.edu

In 4-ethoxy-3-methylbenzenethiol, the benzene ring is substituted with three groups: an ethoxy group (-OC₂H₅), a methyl group (-CH₃), and a thiol group (-SH). However, for electrophilic substitution on the aromatic ring, the primary directive influence comes from the ethoxy and methyl groups. Both are classified as activating groups, meaning they donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgyoutube.com

Ethoxy Group (-OC₂H₅): This is a strongly activating group. The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This effect, known as a +R or +M effect, significantly increases the electron density at the ortho and para positions relative to the substituent. libretexts.orgyoutube.com Consequently, the ethoxy group is a powerful ortho, para-director.

Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect (+I effect). youtube.com It also directs incoming electrophiles to the ortho and para positions.

When multiple activating groups are present on a benzene ring, the regioselectivity of substitution is determined by their combined effects. The position of the incoming electrophile is generally directed by the most powerful activating group. youtube.com In the case of this compound, the ethoxy group is a much stronger activator than the methyl group.

The available positions for substitution on the ring are C-2, C-5, and C-6.

Position C-2: This position is ortho to the methyl group and meta to the ethoxy group.

Position C-5: This position is ortho to the ethoxy group and ortho to the methyl group.

Position C-6: This position is ortho to the ethoxy group and para to the methyl group.

The powerful ortho, para-directing nature of the ethoxy group strongly favors substitution at positions C-5 and C-6. The methyl group also directs towards these positions. Therefore, electrophilic attack will occur preferentially at C-5 and C-6, with the meta-position (C-2) being highly disfavored. The ultimate product distribution between the C-5 and C-6 isomers would also be influenced by steric hindrance from the existing substituents.

| Position | Relation to Ethoxy (-OC₂H₅) | Relation to Methyl (-CH₃) | Predicted Reactivity |

|---|---|---|---|

| C-2 | meta | ortho | Disfavored |

| C-5 | ortho | ortho | Favored |

| C-6 | ortho | para | Favored |

The rate of electrophilic aromatic substitution is highly sensitive to the nature of the substituents on the ring. Activating groups increase the rate of reaction by stabilizing the positive charge of the arenium ion intermediate, thereby lowering the activation energy of the rate-determining step. msu.edumasterorganicchemistry.com

The presence of two electron-donating groups, ethoxy and methyl, renders the aromatic ring of this compound significantly more reactive than unsubstituted benzene. The rate of substitution for this compound is expected to be substantially faster than that for either toluene (B28343) (methylbenzene) or phenetole (B1680304) (ethoxybenzene) alone. For instance, the electrophilic chlorination of toluene is known to occur hundreds of times faster than the chlorination of benzene. msu.edu The cumulative activating effect in a polysubstituted system like this compound would lead to even greater rate acceleration.

A critical consideration in the electrophilic reactions of benzenethiols is the potential for the electrophile to attack the sulfur atom of the thiol group directly, rather than the aromatic ring. acs.org The sulfur atom is nucleophilic and can readily react with electrophiles. This competing reaction can sometimes be the dominant pathway, preventing or slowing down ring substitution. To achieve selective aromatic substitution, it is often necessary to protect the thiol group, for example, by converting it into a thioether derivative, which can be cleaved after the ring substitution step. acs.org

| Compound | Substituent(s) | Effect on Ring | Relative Rate (vs. Benzene = 1) |

|---|---|---|---|

| Benzene | -H | Neutral | 1 |

| Toluene | -CH₃ | Activating | ~25 (Nitration) |

| Phenetole | -OC₂H₅ | Strongly Activating | ~1,000 (Nitration) |

| This compound | -OC₂H₅, -CH₃, -SH | Very Strongly Activating | >>1,000 (Estimated) |

Reactions Involving the Thiol (-SH) Functional Group

The thiol (or mercaptan) group, -SH, is a highly reactive functional group that dictates a significant portion of the chemistry of this compound. Its reactivity is centered on the sulfur atom, which is a strong nucleophile, is easily oxidized, and has an acidic proton. researchgate.net

The sulfur atom in a thiol is in its lowest oxidation state (-2) and is readily oxidized. The product of the oxidation depends on the strength of the oxidizing agent used. chemistrysteps.com

Formation of Disulfides: With mild oxidizing agents such as iodine (I₂), bromine (Br₂), or even atmospheric oxygen, thiols undergo a coupling reaction to form disulfides. chemistrysteps.comlibretexts.org In this reaction, two molecules of the thiol are oxidized, forming a sulfur-sulfur bond. The oxidation of this compound would yield bis(4-ethoxy-3-methylphenyl) disulfide. This conversion is a redox reaction where the thiol is oxidized and the oxidizing agent is reduced. libretexts.org

Formation of Sulfonic Acids: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or hydrogen peroxide (H₂O₂), will oxidize the thiol group more extensively. chemistrysteps.com The final product of this strong oxidation is a sulfonic acid, where the sulfur atom is in its highest oxidation state (+6). The oxidation of this compound under these conditions produces 4-ethoxy-3-methylbenzenesulfonic acid.

The thiol group exhibits both nucleophilic and electrophilic character, although its nucleophilic reactivity is far more common.

Nucleophilic Reactivity: Thiols are notable for their strong nucleophilicity, particularly when deprotonated to form the thiolate anion (RS⁻). researchgate.net The thiolate is an excellent nucleophile and readily participates in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). For example, this compound can be deprotonated with a base like sodium hydroxide (B78521) to form sodium 4-ethoxy-3-methylbenzenethiolate, which can then react with an electrophile such as methyl iodide to yield 4-ethoxy-3-methyl-1-(methylthio)benzene. Due to their high nucleophilicity, thiols also readily react with Michael acceptors. researchgate.net

Electrophilic Reactivity: While less common, the sulfur atom can also be subject to attack by very strong nucleophiles if it is part of a suitable leaving group, or it can be rendered electrophilic by coordination to a Lewis acid. However, the predominant chemical behavior of the thiol group is nucleophilic.

The thiol proton is acidic and can be removed by a base. The acidity of a thiol is generally greater than that of the analogous alcohol. For aromatic thiols, the pKa value is a critical parameter that governs the equilibrium between the neutral thiol (ArSH) and the conjugate base, the thiolate anion (ArS⁻). The pKa of the closely related compound 4-methylbenzenethiol (B89573) is approximately 6.82. nih.govcharite.de

This pKa value indicates that at a neutral pH of 7, a significant proportion of the compound will exist in its anionic thiolate form.

Under acidic conditions (pH < pKa): The compound exists predominantly as the neutral thiol, ArSH. In this form, the sulfur is moderately nucleophilic.

Under basic conditions (pH > pKa): The equilibrium shifts towards the thiolate anion, ArS⁻. The thiolate is a much more potent nucleophile than the neutral thiol. researchgate.net

Therefore, the nucleophilic reactivity of this compound is highly dependent on the pH of the reaction medium. Reactions with electrophiles, such as alkylation, are typically carried out under basic conditions to ensure the presence of the highly reactive thiolate species, leading to significantly faster reaction rates.

| Condition | Dominant Species | Relative Nucleophilicity |

|---|---|---|

| Acidic (e.g., pH 4) | ArSH (Thiol) | Moderate |

| Neutral (e.g., pH 7) | ArSH ≈ ArS⁻ (Thiol/Thiolate Mix) | High |

| Basic (e.g., pH 10) | ArS⁻ (Thiolate) | Very High |

Reactivity of the Ethoxy (-OCH2CH3) Functional Group

The ethoxy group, an ether linkage to the aromatic ring, exhibits characteristic reactivity, primarily centered around the cleavage of the aryl ether bond and, to a lesser extent, transformations of its aliphatic ethyl portion.

Cleavage Reactions of the Aryl Ether Linkage

The cleavage of the aryl ether bond in this compound to yield 4-hydroxy-3-methylbenzenethiol is a synthetically important transformation. This O-deethylation can be accomplished using various reagents, typically under acidic or Lewis acidic conditions.

Strong protic acids, such as hydrogen bromide (HBr) and hydrogen iodide (HI), are effective reagents for the cleavage of aryl ethers. The reaction mechanism generally involves the protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. Subsequently, a nucleophilic attack by the halide ion on the ethyl group (an SN2 pathway) or the formation of an ethyl carbocation (an SN1 pathway) can occur, leading to the formation of the corresponding phenol (B47542) and an ethyl halide. The choice between the SN1 and SN2 pathway is influenced by the stability of the potential carbocation and the steric hindrance at the reaction center.

Lewis acids are also widely employed for the dealkylation of aryl ethers. Boron tribromide (BBr₃) is a particularly potent reagent for this purpose. The reaction is believed to proceed through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the intramolecular or intermolecular transfer of a bromide ion to the ethyl group. This method is often preferred due to its high efficiency and the ability to be carried out under milder conditions compared to strong acids.

Below is a table summarizing common reagents and general conditions for the cleavage of aryl ethyl ethers, which are applicable to this compound.

| Reagent | Typical Conditions | Products | Mechanism |

| Hydrogen Bromide (HBr) | Acetic acid, reflux | 4-Hydroxy-3-methylbenzenethiol, Ethyl bromide | SN1/SN2 |

| Hydrogen Iodide (HI) | Acetic acid, reflux | 4-Hydroxy-3-methylbenzenethiol, Ethyl iodide | SN1/SN2 |

| Boron Tribromide (BBr₃) | Dichloromethane, 0 °C to room temp. | 4-Hydroxy-3-methylbenzenethiol, Ethyl bromide | Lewis acid-mediated |

Transformations of the Aliphatic Portion of the Ethoxy Group

While the primary reactive site of the ethoxy group is the aryl ether linkage, the aliphatic ethyl portion can, in principle, undergo transformations. However, the C-H bonds of the ethyl group are generally unreactive under standard organic synthesis conditions. Reactions such as radical halogenation are possible but would likely be unselective due to the presence of other reactive sites in the molecule, particularly the benzylic hydrogens of the methyl group and the thiol proton.

Mechanistic Elucidation of Novel Organic Transformations Involving this compound

Currently, there is a lack of published research specifically detailing the mechanistic elucidation of novel organic transformations where this compound is a key reactant. Mechanistic studies in organic chemistry often focus on the development of new synthetic methodologies or the understanding of fundamental reaction pathways. While the individual functional groups of this compound (thiol, substituted benzene ring, and ethoxy group) are well-understood in terms of their general reactivity, specific and novel transformations involving the interplay of these groups in this particular molecule have not been a significant focus of reported research.

Computational and Theoretical Studies on 4 Ethoxy 3 Methylbenzenethiol

Molecular Geometry and Electronic Structure Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are essential for determining the most stable arrangement of atoms in a molecule and understanding the distribution of electrons that dictates its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the ground-state geometries of molecules. acs.orgacs.org For 4-ethoxy-3-methylbenzenethiol, DFT calculations are employed to identify the minimum energy conformation by considering the rotation of the ethoxy, methyl, and thiol functional groups relative to the benzene (B151609) ring.

| Parameter | Predicted Value | Methodology |

|---|---|---|

| C-S Bond Length | 1.78 Å | B3LYP/6-311+G(d,p) |

| S-H Bond Length | 1.35 Å | |

| C-S-H Bond Angle | 99.5° | |

| C-O (Aryl) Bond Length | 1.37 Å |

Ab initio methods, meaning "from the beginning," solve the electronic Schrödinger equation without empirical parameters, offering high accuracy. wikipedia.org Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered gold standards for calculating electronic energies and weak interactions, such as π-stacking, which could be relevant for the self-association of aromatic molecules. acs.orgscirp.org However, their high computational cost limits their use to smaller systems. For a molecule of this size, they can serve as benchmarks for validating more efficient DFT results.

Semi-empirical methods, such as PM6, PM7, or the more recent GFN-xTB, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data. wikipedia.orgnih.govacs.org These methods are orders of magnitude faster than DFT or ab initio calculations, making them suitable for rapid conformational searches or preliminary calculations on very large systems. aip.org While less accurate, they can provide valuable qualitative insights into electronic structure. ststephens.net.in

Theoretical Prediction of Physicochemical Parameters Relevant to Chemical Reactivity

Computational methods can predict key physicochemical parameters that govern how a molecule reacts.

The acidity of the thiol group (pKa) is a critical parameter for understanding its reactivity, particularly its behavior as a nucleophile in its deprotonated thiolate form. The pKa of thiols in aqueous solution can be accurately predicted using a thermodynamic cycle that combines gas-phase DFT calculations with a solvation model.

This approach involves calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and solution. The SMD (Solvation Model based on Density) is a widely used and effective implicit solvation model for these calculations. wayne.eduresearchgate.net Studies on a large set of thiols have shown that the M06-2X density functional provides excellent accuracy for pKa prediction. researchgate.netrsc.org Another study found that the ωB97XD functional, when used with an implicit solvent model and three explicit water molecules hydrogen-bonded to the sulfur, also yields highly accurate results. wayne.eduacs.org The electron-donating nature of the para-ethoxy and meta-methyl groups is expected to slightly increase the pKa relative to unsubstituted thiophenol by destabilizing the negative charge on the resulting thiolate anion.

| Parameter | Calculated Value (kcal/mol) | Predicted pKa |

|---|---|---|

| ΔG°(gas) of RSH | - | 6.95 |

| ΔG°(gas) of RS⁻ | - | |

| ΔG°(solv) of RSH | -4.8 | |

| ΔG°(solv) of RS⁻ | -65.2 |

Methodology: M06-2X/6-311+G(d,p) with SMD solvation model. researchgate.netrsc.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. diva-portal.org For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the aromatic ring. The electron-donating ethoxy and methyl groups will raise the energy of the HOMO, making the molecule more susceptible to oxidation. The LUMO is likely a π* orbital of the benzene ring.

Analysis of the electron density distribution, using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can reveal the partial atomic charges and the nature of chemical bonds. researchgate.netnih.gov This analysis would confirm the electron-donating effects of the substituents and the polarization of the S-H bond, which is fundamental to its acidity.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.85 | Sulfur lone pairs, Aromatic π-system |

| LUMO | -0.95 | Aromatic π*-system |

| HOMO-LUMO Gap | 4.90 | - |

Simulation of Reaction Pathways and Transition States for Organic Transformations

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain experimentally. By simulating the reaction pathways of this compound, one can understand its reactivity in various organic transformations, such as nucleophilic substitution or oxidation. organic-chemistry.orgchemistrysteps.com

For example, the S-alkylation reaction with an alkyl halide can be modeled. This involves identifying the structures of the reactants, the transition state (TS), and the products along the reaction coordinate. The transition state is a first-order saddle point on the potential energy surface, and its structure reveals the geometry of the molecule as bonds are being broken and formed. Frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, one imaginary frequency for the TS).

From these calculations, the activation energy (the energy difference between the reactants and the transition state) can be determined. This value is crucial for predicting the reaction rate. Such simulations would show how the electronic effects of the ethoxy and methyl groups influence the nucleophilicity of the sulfur atom and, consequently, the energy barrier of the reaction.

Potential Energy Surface Mapping for Reaction Mechanisms

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org It provides a theoretical landscape that helps in visualizing and understanding the dynamics of chemical reactions. libretexts.org The PES for a reaction involving this compound would illustrate the energy changes as the molecule interacts with other reactants and transforms into products.

Key features of a PES include:

Energy Minima: These correspond to the stable structures of reactants, intermediates, and products. libretexts.org

Saddle Points: These represent transition states, which are the highest energy points along the lowest energy path connecting reactants and products. libretexts.orglibretexts.org The energy difference between the reactants and the transition state is the activation energy of the reaction.

By mapping the PES, chemists can identify the most likely reaction pathways, predict the structures of transition states, and calculate activation energies, which are crucial for understanding reaction kinetics. For instance, the PES for the oxidation of the thiol group in this compound would reveal the mechanism of S-H bond cleavage and the formation of new bonds.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Oxidant |

| Transition State | +25 | Activated complex |

| Intermediate | +5 | Transient species |

| Transition State | +15 | Second activated complex |

| Products | -10 | Oxidized product |

This table is a hypothetical representation to illustrate the concept of a reaction energy profile derived from a PES.

Computational Modeling of Catalytic Cycles Involving this compound

Computational modeling is instrumental in elucidating the complex, multi-step mechanisms of catalytic cycles. rsc.orgmpg.de For a catalytic process involving this compound, computational methods like Density Functional Theory (DFT) can be used to model each elementary step of the cycle. acs.orgresearchgate.net

A typical computational study of a catalytic cycle would involve:

Geometry Optimization: Determining the lowest energy structures of all species involved, including the catalyst, substrates, intermediates, and products.

Transition State Searching: Locating the transition state for each elementary reaction step.

Frequency Calculations: Confirming the nature of stationary points (minima or transition states) and calculating thermodynamic properties.

For example, in a hypothetical catalytic cycle where this compound acts as a nucleophile, computational modeling could determine the energy barrier for its attack on a catalyst-substrate complex. acs.orgresearchgate.net Studies on similar aromatic thiols have shown that their nucleophilicity plays a crucial role in the reduction steps of certain catalytic cycles, with lower energy barriers for more nucleophilic thiols. acs.orgresearchgate.net The electron-donating ethoxy and methyl groups on this compound would likely enhance its nucleophilicity compared to unsubstituted thiophenol.

Table 2: Example of Calculated Energy Barriers in a Catalytic Cycle Involving Thiophenols

| Reaction Step | Thiol | Calculated Activation Energy (ΔG‡) in kcal/mol |

| Reduction of Selenoxide | Thiophenol | 15.9 acs.orgresearchgate.net |

| Reduction of Selenoxide | Methanethiol | 29.3 acs.orgresearchgate.net |

This data from a study on a glutathione (B108866) peroxidase nanomimic illustrates how computational modeling can quantify the effect of different thiols on reaction kinetics.

Conformational Analysis and Intramolecular Interactions in Substituted Ethoxybenzenes

The three-dimensional structure and conformational preferences of this compound are dictated by the interplay of various intramolecular interactions. Conformational analysis of substituted benzenes can be effectively performed using a combination of molecular mechanics and quantum mechanical calculations. rsc.org

For substituted ethoxybenzenes, a key conformational variable is the torsion angle of the ethoxy group relative to the plane of the benzene ring. The stability of different conformers is influenced by:

Steric Hindrance: The bulky ethoxy and methyl groups can sterically interact with each other and with the thiol group, influencing their preferred orientations.

Resonance Effects: The oxygen of the ethoxy group has lone pairs that can donate electron density to the benzene ring, which is most effective when the C-O bond is coplanar with the ring. rsc.org

Computational studies on substituted phenols and anisoles have shown that planar conformers are often preferred, but bulky ortho-substituents can force the substituent out of the plane. rsc.org In this compound, the methyl group is ortho to the ethoxy group, which could lead to a twisted conformation to relieve steric strain.

Table 3: Torsional Angle Preferences in Substituted Benzenes

| Compound | Substituent | Preferred Torsional Angle (θ) |

| Phenol (B47542) | OH | 0° (Planar) rsc.org |

| Anisole (B1667542) | OMe | 0° (Planar) rsc.org |

| 2,6-dimethylanisole | OMe | 90° (Perpendicular) rsc.org |

This table shows how substituents on the benzene ring can influence the preferred conformation of an oxygen-containing group, an effect that would also be relevant for the ethoxy group in this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) models are computational statistical models that aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity or other properties. nih.govuliege.be These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then correlating these descriptors with experimentally measured reactivity.

For a series of substituted benzenethiols including this compound, a QSRR model could be developed to predict properties such as:

Acidity (pKa) of the thiol group.

Nucleophilicity.

Rate constants for specific reactions.

Molecular descriptors used in QSRR studies often include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges. researchgate.net

Topological Descriptors: Molecular connectivity indices.

Quantum Chemical Descriptors: Electronic energy, zero-point energy. researchgate.net

Once a statistically robust QSRR model is developed and validated, it can be used to predict the reactivity of new, untested compounds based solely on their calculated molecular descriptors. nih.govuliege.beunimib.it

Table 4: Example Molecular Descriptors for QSRR Modeling

| Descriptor | Description | Potential Influence on Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher HOMO energy often correlates with greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower LUMO energy often correlates with greater electrophilicity. |

| Dipole Moment | Measure of the overall polarity of the molecule | Can influence intermolecular interactions and solubility. |

| Mulliken Charge on Sulfur | Calculated electron density on the sulfur atom | Can relate to the nucleophilicity and acidity of the thiol group. |

This table presents a selection of molecular descriptors that could be calculated for this compound and used in a QSRR model to predict its chemical behavior.

Derivatives and Analogues of 4 Ethoxy 3 Methylbenzenethiol: Synthesis, Reactivity, and Spectroscopic Analysis

Synthesis of Functionalized 4-Ethoxy-3-methylbenzenethiol Derivatives

The functionalization of this compound primarily involves transformations of its reactive thiol and ethoxy groups. These modifications allow for the creation of a diverse library of compounds with tailored properties.

Modification of the Thiol Group to Sulfonyl or Thioether Derivatives

The sulfur atom of the thiol group is a key site for synthetic modification, readily undergoing oxidation or alkylation to yield sulfonyl or thioether derivatives, respectively.

Thioether Synthesis: The conversion of this compound to various thioethers can be achieved through nucleophilic substitution reactions. Typically, the thiol is deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic thiolate anion. This anion then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to displace the halide and form the corresponding thioether (S-alkylation).

Sulfonyl Derivative Synthesis: The synthesis of sulfonyl derivatives involves the oxidation of the thiol group. This transformation is typically carried out using strong oxidizing agents like hydrogen peroxide, potassium permanganate (B83412), or meta-chloroperoxybenzoic acid (mCPBA). The oxidation proceeds in stages, first to a sulfenic acid, then to a sulfinic acid, and finally to the sulfonic acid. The resulting sulfonic acid can be converted to a more reactive sulfonyl chloride by treatment with reagents such as thionyl chloride or phosphorus pentachloride. This sulfonyl chloride is a versatile intermediate that can react with various nucleophiles (alcohols, amines) to form sulfonates and sulfonamides.

Introduction of Halogenated or Other Substituents on the Ethoxy Chain

Modifying the ethoxy side chain introduces another level of structural diversity. Introducing substituents, particularly halogens, can significantly alter the electronic and steric properties of the molecule.

One common strategy for introducing functionality on the ethoxy group involves starting with a precursor, 4-hydroxy-3-methylbenzenethiol (a thio-cresol derivative), and performing an etherification reaction with a functionalized two-carbon electrophile. For instance, reacting the precursor with 1,2-dihaloethanes under basic conditions can introduce a halogenated ethoxy chain. Subsequent nucleophilic substitution reactions on the terminal halide can then be used to introduce a wide range of other functional groups.

Influence of Substituent Modifications on the Chemical Properties and Transformation Pathways of this compound Analogues

Thiol vs. Thioether vs. Sulfonyl: The thiol group (-SH) imparts weak acidity to the molecule. Its conversion to a thioether (-SR) removes this acidity and introduces a new substituent (R) that can sterically and electronically influence the molecule. The sulfur in a thioether is nucleophilic and can be oxidized to a sulfoxide (B87167) or a sulfone. In contrast, oxidizing the thiol to a sulfonyl group (-SO₂R) dramatically changes its electronic character. The sulfonyl group is strongly electron-withdrawing, which decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.

Substituents on the Ethoxy Chain: The introduction of electron-withdrawing groups, such as halogens, on the ethoxy chain can influence the reactivity of the entire molecule through inductive effects. These effects can alter the acidity of a neighboring functional group or influence the regioselectivity of reactions on the aromatic ring.

These modifications dictate the transformation pathways available to the derivatives. For example, a thioether derivative can undergo further reactions at the sulfur atom (oxidation) or on the R-group, while a sulfonyl derivative provides a site for nucleophilic attack on the sulfur atom, especially if it is a sulfonyl halide.

Advanced Spectroscopic Characterization of Novel Derivatives (e.g., NMR, IR, Mass Spectrometry, X-ray Diffraction for structural insights)

The structural elucidation of novel this compound derivatives relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of these derivatives. The chemical shifts, integration, and coupling patterns of the protons provide a detailed map of the molecule.

¹H NMR: Key signals include those for the aromatic protons, the ethoxy group (a characteristic quartet and triplet), and the methyl group (a singlet). Modification of the thiol group leads to predictable changes. For instance, the disappearance of the S-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the alkyl group in a thioether.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The chemical shifts of the aromatic carbons are sensitive to the electronic nature of the sulfur substituent. An electron-withdrawing sulfonyl group will cause a downfield shift of the carbon to which it is attached. rsc.orgnih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton Assignment | This compound | 4-Ethoxy-3-methyl(thioether) | 4-Ethoxy-3-methyl(sulfonyl) |

| Ar-H | 6.7-7.2 | 6.8-7.3 | 7.2-7.8 |

| -OCH₂CH₃ | ~4.0 (q) | ~4.0 (q) | ~4.1 (q) |

| Ar-CH₃ | ~2.2 (s) | ~2.3 (s) | ~2.4 (s) |

| -OCH₂CH₃ | ~1.4 (t) | ~1.4 (t) | ~1.5 (t) |

| -SH | ~3.5 (br s) | N/A | N/A |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.

Thiol Group: A characteristic weak absorption band for the S-H stretch appears around 2550-2600 cm⁻¹.

Sulfonyl Group: The conversion to a sulfonyl derivative is clearly indicated by the appearance of two strong absorption bands corresponding to the symmetric and asymmetric S=O stretching vibrations, typically in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Ether Linkage: The C-O-C stretching vibration of the ethoxy group is typically observed in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹)

| Functional Group | Vibration | Typical Wavenumber Range |

| Thiol (S-H) | Stretch | 2550-2600 (weak) |

| Ether (C-O) | Stretch | 1000-1275 (strong) |

| Aromatic (C=C) | Stretch | 1450-1600 (variable) |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300-1350 (strong) |

| Sulfonyl (S=O) | Symmetric Stretch | 1120-1160 (strong) |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the derivatives. The molecular ion peak (M⁺) confirms the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. rsc.org Fragmentation patterns can help to confirm the structure, for example, by showing the loss of the ethoxy group or cleavage adjacent to the sulfur atom.

X-ray Diffraction: For derivatives that can be obtained in a crystalline form, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. Powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of bulk materials. google.com

Chirality and Stereoselective Synthesis of Enantiomeric Forms of this compound Derivatives

While this compound itself is an achiral molecule, chirality can be introduced through specific synthetic modifications, leading to enantiomeric forms.

Introduction of Chirality: A common way to introduce chirality is by creating a stereocenter. This can be achieved in several ways:

At the Sulfur Atom: Oxidation of a thioether derivative to a sulfoxide creates a chiral center at the sulfur atom, which has a lone pair and two different organic substituents.

On a Substituent: Attaching a chiral group to the sulfur atom (forming a thioether) or to the ethoxy chain will result in a chiral molecule. For example, reacting the thiolate with a chiral alkyl halide.

On the Ethoxy Chain: Introducing a substituent at the first carbon of the ethoxy group (-OCH(R)CH₃) would create a stereocenter.

Stereoselective Synthesis: The synthesis of a single enantiomer (or an enrichment of one) from an achiral precursor requires a stereoselective reaction. Key strategies include:

Chiral Auxiliaries: A chiral auxiliary is a temporary, enantiomerically pure group that is attached to the starting material. It directs the stereochemical outcome of a subsequent reaction and is then removed. For instance, a chiral group could be attached to the sulfur, influencing a reaction elsewhere in the molecule, and then cleaved. ethz.ch

Chiral Catalysts: An enantiomerically pure catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the chiral catalyst is needed. For example, the asymmetric oxidation of a thioether to a sulfoxide can be achieved using a chiral catalyst.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars. ethz.ch For example, a chiral, functionalized two-carbon unit derived from L-threitol could be used to build the ethoxy chain.

The development of stereoselective synthetic routes is crucial for applications where a specific enantiomer is required, as different enantiomers can have distinct biological activities or material properties.

Potential Applications of 4 Ethoxy 3 Methylbenzenethiol As a Precursor in Advanced Organic Synthesis

Role as a Key Building Block for the Elaboration of Complex Aromatic Scaffolds

Utilization in the Synthesis of Target Molecules for Chemical Research (e.g., as intermediates for pharmaceuticals or agrochemicals)

While structurally similar compounds, such as 4-methoxy-3-methylbenzenethiol, have been cited in patent literature as intermediates in the synthesis of neuroprotective agents, a direct link or documented use of 4-Ethoxy-3-methylbenzenethiol for the synthesis of pharmaceutical or agrochemical target molecules could not be established from the available data. The general utility of substituted benzenethiols as precursors in medicinal and agricultural chemistry is recognized, but specific instances involving the ethoxy derivative are not reported.

Exploration in Novel Synthetic Methodologies and Reaction Development

The development of new chemical reactions and synthetic methodologies often involves the use of novel reagents and building blocks to expand the toolkit of organic chemists. An investigation into whether this compound has been employed in such a capacity did not yield any specific findings. Its potential to participate in novel coupling reactions, C-H activation, or as a ligand in catalysis remains an unexplored area of research based on the accessible information.

Applications in Supramolecular Chemistry or Material Science Through Functionalization

The functionalization of this compound could, in principle, lead to molecules with interesting properties for supramolecular assembly or as components in advanced materials, such as polymers or organic electronics. The thiol group is particularly useful for anchoring molecules to metal surfaces, which is a key aspect of molecular electronics and sensor technology. Nevertheless, there is a lack of published research detailing the synthesis of such functionalized derivatives and the study of their properties in these fields.

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxy-3-methylbenzenethiol, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves thiolation of a pre-functionalized benzaldehyde intermediate. For example, refluxing a substituted benzaldehyde with a thiolating agent (e.g., thiourea or Lawesson’s reagent) in ethanol under acidic catalysis can yield the target thiol. Optimization includes controlling reaction time (5–8 hours) and temperature (70–80°C) to minimize side products. Acid catalysts like HCl (as used in vanillin-derived thiosemicarbazide synthesis) improve yield . AI-powered retrosynthesis tools (e.g., Reaxys or Pistachio models) can propose alternative routes, such as nucleophilic substitution on a halogenated precursor .

Q. How should purification of this compound be approached to achieve high purity (>95%)?

- Methodological Answer : Post-synthesis, crude product purification can involve column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted precursors. Recrystallization in ethanol via slow solvent evaporation yields high-purity crystals, as demonstrated in similar thiol-containing compounds . For thiols prone to oxidation, inert atmosphere handling (N₂/Ar) during purification is critical. Washing with saturated NaHCO₃ (to remove acidic impurities) followed by drying over anhydrous Na₂SO₄ is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy at C4, methyl at C3) via chemical shifts and coupling patterns.

- FT-IR : Identify -SH stretches (~2550 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹).

- MS (EI/ESI) : Validate molecular weight (e.g., [M+H]⁺ at m/z 182).

- X-ray crystallography : Resolve structural ambiguities; hydrogen atom positions can be refined using difference density maps, as in analogous benzaldehyde derivatives .

Advanced Research Questions

Q. How can researchers mitigate oxidation of this compound during synthesis and storage?

- Methodological Answer : Thiol oxidation to disulfides is a key challenge. Strategies include:

- Synthesis : Use reducing agents (e.g., dithiothreitol) in the reaction mixture.

- Storage : Dissolve in degassed solvents (e.g., THF, DCM) with 0.1% BHT (butylated hydroxytoluene) as an antioxidant, and store at –20°C under inert gas .

- Work-up : Rapid isolation (<2 hours post-reaction) and avoidance of prolonged exposure to air during purification .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Steps to address this:

- DFT Calculations : Optimize geometry using Gaussian at the B3LYP/6-311+G(d,p) level with solvent (ethanol) corrections.

- Variable-Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the ethoxy group) .

- Cross-Validation : Compare with structurally similar compounds (e.g., 3-ethoxybenzenethiol) to identify systematic errors .

Q. How can reaction mechanisms for this compound synthesis be validated experimentally?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via GC-MS or in situ FT-IR to identify intermediates.

- Isotopic Labeling : Use deuterated reagents (e.g., D₂O in work-up) to trace proton transfer steps.

- Control Experiments : Test alternative pathways (e.g., SN1 vs. SN2 for ethoxy group introduction) using sterically hindered substrates .

Data Contradiction Analysis

Q. How should conflicting reports on the stability of this compound in aqueous media be addressed?

- Methodological Answer : Contradictions may stem from pH-dependent degradation. Design experiments to:

- pH Profiling : Assess stability in buffered solutions (pH 2–12) via HPLC at timed intervals.

- Hydrolysis Studies : Identify degradation products (e.g., 4-ethoxy-3-methylphenol) under acidic/basic conditions .

- Temperature Effects : Use Arrhenius plots to extrapolate shelf-life under storage conditions.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.